molecular formula C7H13IO2 B13276989 4-(Iodomethyl)-4-methoxyoxane

4-(Iodomethyl)-4-methoxyoxane

Cat. No.: B13276989
M. Wt: 256.08 g/mol
InChI Key: WMKKCMBYPBEDSM-UHFFFAOYSA-N
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Description

4-(Iodomethyl)-4-methoxyoxane is an organic compound characterized by the presence of an iodomethyl group and a methoxy group attached to an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Iodomethyl)-4-methoxyoxane typically involves the iodination of a precursor compound. One common method is the reaction of 4-methoxyoxane with iodomethane in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the formation of side products. The general reaction scheme is as follows:

4-Methoxyoxane+IodomethaneNaHThis compound\text{4-Methoxyoxane} + \text{Iodomethane} \xrightarrow{\text{NaH}} \text{this compound} 4-Methoxyoxane+IodomethaneNaH​this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Iodomethyl)-4-methoxyoxane can undergo various chemical reactions, including:

    Substitution Reactions: The iodomethyl group can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines, leading to the formation of different substituted oxane derivatives.

    Oxidation Reactions: The iodomethyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The iodomethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Sodium hydroxide, potassium cyanide, or primary amines in polar solvents like water or ethanol.

    Oxidation: Potassium permanganate in acidic or neutral conditions, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products

    Substitution: Formation of hydroxymethyl, cyanomethyl, or aminomethyl derivatives.

    Oxidation: Formation of 4-methoxyoxane-4-carboxaldehyde or 4-methoxyoxane-4-carboxylic acid.

    Reduction: Formation of 4-methoxyoxane.

Scientific Research Applications

4-(Iodomethyl)-4-methoxyoxane has several applications in scientific research:

    Organic Synthesis: It serves as a versatile intermediate for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound can be used to develop new drugs with potential therapeutic effects, particularly in targeting specific biological pathways.

    Material Science: It can be used in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.

    Biological Studies: The compound can be used as a probe to study biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 4-(Iodomethyl)-4-methoxyoxane depends on its specific application. In organic synthesis, the compound acts as an electrophile, facilitating nucleophilic substitution reactions. In medicinal chemistry, its mechanism of action may involve interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(Bromomethyl)-4-methoxyoxane: Similar in structure but contains a bromomethyl group instead of an iodomethyl group.

    4-(Chloromethyl)-4-methoxyoxane: Contains a chloromethyl group instead of an iodomethyl group.

    4-(Hydroxymethyl)-4-methoxyoxane: Contains a hydroxymethyl group instead of an iodomethyl group.

Uniqueness

4-(Iodomethyl)-4-methoxyoxane is unique due to the presence of the iodomethyl group, which is more reactive than bromomethyl or chloromethyl groups. This increased reactivity makes it a valuable intermediate in organic synthesis, allowing for more efficient and selective reactions.

Properties

Molecular Formula

C7H13IO2

Molecular Weight

256.08 g/mol

IUPAC Name

4-(iodomethyl)-4-methoxyoxane

InChI

InChI=1S/C7H13IO2/c1-9-7(6-8)2-4-10-5-3-7/h2-6H2,1H3

InChI Key

WMKKCMBYPBEDSM-UHFFFAOYSA-N

Canonical SMILES

COC1(CCOCC1)CI

Origin of Product

United States

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